4-((3,6-Diamino-9-acridinyl)amino)benzenesulfonamide
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Overview
Description
4-((3,6-Diaminoacridin-9-yl)amino)benzenesulfonamide is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which combines an acridine moiety with a benzenesulfonamide group. The presence of these functional groups endows the compound with a range of biological activities, making it a valuable subject of study in various scientific disciplines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,6-Diaminoacridin-9-yl)amino)benzenesulfonamide typically involves the reaction of 3,6-diaminoacridine with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for 4-((3,6-Diaminoacridin-9-yl)amino)benzenesulfonamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-((3,6-Diaminoacridin-9-yl)amino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents.
Substitution: Various nucleophiles such as amines or thiols; reactions are performed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
4-((3,6-Diaminoacridin-9-yl)amino)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3,6-Diaminoacridin-9-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is known to inhibit carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors. By inhibiting this enzyme, the compound disrupts the pH regulation within cancer cells, leading to cell death. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide
- Sulfadiazine
- Sulfamethazine
Uniqueness
Compared to similar compounds, 4-((3,6-Diaminoacridin-9-yl)amino)benzenesulfonamide stands out due to its unique combination of an acridine moiety and a benzenesulfonamide group. This structural feature imparts distinct biological activities, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
76015-34-4 |
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Molecular Formula |
C19H17N5O2S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-[(3,6-diaminoacridin-9-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C19H17N5O2S/c20-11-1-7-15-17(9-11)24-18-10-12(21)2-8-16(18)19(15)23-13-3-5-14(6-4-13)27(22,25)26/h1-10H,20-21H2,(H,23,24)(H2,22,25,26) |
InChI Key |
NFPWNFDOZNXLDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)N)N)S(=O)(=O)N |
Origin of Product |
United States |
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